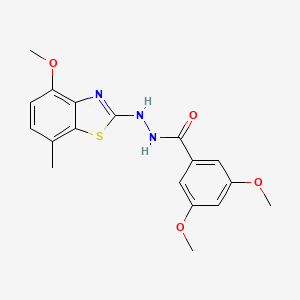

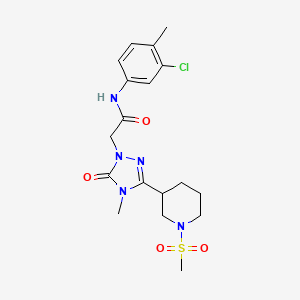

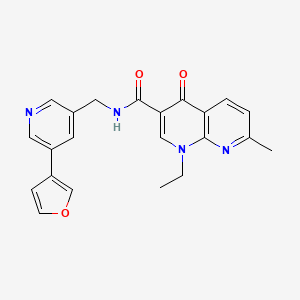

![molecular formula C22H18F2N4O2 B3016747 N-(4-氟-2-甲基苯基)-2-[7-(4-氟苯基)-5-甲基-4-氧代吡咯并[3,2-d]嘧啶-3-基]乙酰胺 CAS No. 1251629-33-0](/img/structure/B3016747.png)

N-(4-氟-2-甲基苯基)-2-[7-(4-氟苯基)-5-甲基-4-氧代吡咯并[3,2-d]嘧啶-3-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide derivatives involves starting materials such as 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate. In one study, a series of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides were designed and synthesized, with their chemical structures confirmed by various spectroscopic methods including 1H NMR, IR, mass spectrum, and elemental analyses . Another study reported the synthesis and characterization of a related compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, which was crystallized and characterized using similar spectroscopic techniques and X-ray single-crystal determination .

Molecular Structure Analysis

The molecular structure of these compounds is complex, with multiple aromatic rings and functional groups contributing to their overall geometry. The X-ray crystal structure of one such compound revealed that it crystallizes in the monoclinic space group with specific cell parameters and volume, indicating a well-ordered crystal lattice stabilized by N–H···O hydrogen bonds . The molecular packing in the crystal is a result of these hydrogen bonding interactions.

Chemical Reactions Analysis

The chemical reactivity of these compounds is not explicitly detailed in the provided papers. However, the presence of functional groups such as acetamides and pyrimidines suggests potential reactivity in biological systems or under specific chemical conditions. The herbicidal activity of some synthesized compounds indicates that they undergo interactions with biological targets, leading to the inhibition of weed growth .

Physical and Chemical Properties Analysis

The physical properties such as the density and molecular volume of these compounds can be inferred from the X-ray crystallography data, which provides insights into the solid-state characteristics . The chemical properties, including the potential for hydrogen bonding, are evident from the molecular structure analysis and the spectroscopic data. The herbicidal activities of the synthesized compounds suggest that they have specific interactions with biological systems, which is a significant chemical property in the context of their potential use as herbicides .

The studies on these compounds have shown that they possess herbicidal activities, with some compounds exhibiting good herbicidal activities against dicotyledonous weeds at certain dosages . This suggests that these compounds could be developed as potential herbicides. Additionally, the crystal structure analysis provides a foundation for understanding the solid-state properties of these compounds, which is essential for the development of pharmaceuticals and agrochemicals . The cytotoxic activity of related compounds against cancer cell lines also indicates the potential for these molecules to be used in medical applications . Furthermore, the antiviral potency of a similar compound against SARS-CoV-2 protein suggests potential applications in antiviral drug development .

科学研究应用

放射性配体在医学影像中的应用

结构相关化合物的一个重要应用是在医学影像中开发放射性配体,特别是正电子发射断层扫描 (PET)。该化学类中的化合物已被合成并评估其选择性结合转运蛋白 (18 kDa) 的潜力,转运蛋白是一种与神经炎症过程相关的蛋白质。此类化合物被设计为包含氟原子,从而可以使用氟-18(PET 成像中使用的放射性同位素)进行标记。此应用允许对神经炎症情况进行体内成像,从而为疾病机制和进展提供有价值的见解 (Dollé 等,2008 年)。

抗菌活性

另一个研究重点是探索新型恶唑烷酮抗菌剂。与本问题中的化合物相似的衍生物已显示出对多种细菌病原体的疗效,包括耐甲氧西林金黄色葡萄球菌和耐万古霉肠球菌。这些发现突出了这些化合物作为开发新的抗菌剂以对抗抗生素耐药性的基础结构的潜力 (Zurenko 等,1996 年)。

癌症治疗

在癌症研究中,具有类似结构框架的化合物已被确定为参与核苷酸合成的关键酶(例如胸苷酸合成酶 (TS) 和二氢叶酸还原酶 (DHFR))的有效抑制剂。这些双重抑制剂通过靶向癌细胞的增殖,为癌症治疗提供了一种有希望的方法。它们的合成和生物学评估为开发具有潜在临床应用的抗肿瘤剂做出了贡献 (Gangjee 等,2000 年)。

酶抑制在疾病治疗中的应用

此外,对组蛋白脱乙酰酶 (HDAC) 酶新型抑制剂的设计和合成的研究突出了另一种治疗应用。与本化合物在结构上相关的 HDAC 抑制剂已显示出显着的抗肿瘤活性和治疗各种癌症的潜力。这些抑制剂通过诱导癌细胞中的细胞周期停滞和凋亡起作用,代表了癌症治疗的宝贵策略 (Zhou 等,2008 年)。

属性

IUPAC Name |

N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F2N4O2/c1-13-9-16(24)7-8-18(13)26-19(29)11-28-12-25-20-17(10-27(2)21(20)22(28)30)14-3-5-15(23)6-4-14/h3-10,12H,11H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQGCIVECSXHJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)CN2C=NC3=C(C2=O)N(C=C3C4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3016667.png)

![ethyl 2-({[(4-benzyl-5-{[(phenoxyacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3016670.png)

![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione](/img/structure/B3016679.png)

![2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3016685.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B3016686.png)